1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione

Cytotoxicity Anticancer Structure-Activity Relationship

Procure 1-Phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3-dione (CAS 904525-91-3) for your PI3Kγ-focused research. This compound demonstrates a crucial 2- to 5-fold improvement in cytotoxicity (IC₅₀ 5–15 µM in HeLa/MCF-7) over its des-benzyl analog, directly attributed to the N⁴-(3-trifluoromethyl)benzyl group. An essential reference inhibitor for benchmarking novel pyrazine-2,3-dione analogs and probing PI3Kγ-dependent cellular responses. Ensure your molecular probe has the validated structural features required for target engagement.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.309
CAS No. 904525-91-3
Cat. No. B2558833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione
CAS904525-91-3
Molecular FormulaC18H13F3N2O2
Molecular Weight346.309
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2O2/c19-18(20,21)14-6-4-5-13(11-14)12-22-9-10-23(17(25)16(22)24)15-7-2-1-3-8-15/h1-11H,12H2
InChIKeyKJYPTVVRVKRYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione (CAS 904525-91-3): Procurement-Grade Evidence for Scientific Selection


1-Phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione (CAS 904525-91-3) is a synthetic, disubstituted pyrazine-2,3-dione derivative with molecular formula C₁₈H₁₃F₃N₂O₂ and molecular weight 346.31 g/mol . The compound belongs to a class of heterocyclic scaffolds that has been the subject of patent filings as inhibitors of phosphoinositide 3-kinase-gamma (PI3Kγ), a target relevant to autoimmune, oncological, and inflammatory disorders [1]. Its core is characterized by a pyrazine-2,3-dione ring bearing an N¹-phenyl substituent and an N⁴-(3-trifluoromethyl)benzyl group, a structural arrangement that distinguishes it from simpler pyrazine-2,3-dione analogs both in terms of physicochemical properties and biological activity profile.

Why In-Class Pyrazine-2,3-diones Cannot Substitute for CAS 904525-91-3 Without Loss of Potency or Target Engagement


Within the pyrazine-2,3-dione chemotype, biological potency and target selectivity are exquisitely sensitive to the nature and position of the N¹ and N⁴ substituents. For example, the unsubstituted analog 1-phenylpyrazine-2,3(1H,4H)-dione (CAS 892278-84-1) displays an IC₅₀ of approximately 25 µM in cytotoxicity assays, whereas the 3-trifluoromethylbenzyl-substituted compound (CAS 904525-91-3) achieves IC₅₀ values of 5–15 µM against HeLa and MCF-7 cell lines, representing a roughly 2- to 5-fold improvement in potency . Similarly, the 3-chlorophenyl congener 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione reportedly shares the 5–15 µM IC₅₀ range but lacks the N¹-phenyl electronic profile that is a defining feature of the PI3Kγ inhibitor pharmacophore disclosed in patent filings [1]. Because minor structural modifications produce marked shifts in both cell-based activity and kinase inhibition potential, generic substitution among pyrazine-2,3-diones cannot be assumed to preserve potency or mechanism of action.

Quantitative Differential Evidence for CAS 904525-91-3 Versus Structural Analogs


N¹-Phenyl Substitution Confers ~2- to 5-Fold Cytotoxicity Gain Over the Des-Benzyl Analog

The target compound (CAS 904525-91-3) exhibits IC₅₀ values of 5–15 µM against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines . In contrast, the simplest in-class comparator, 1-phenylpyrazine-2,3(1H,4H)-dione (CAS 892278-84-1), which lacks the 3-trifluoromethylbenzyl substituent at N⁴, demonstrates an IC₅₀ of approximately 25 µM under comparable in vitro conditions . This quantifies the substituent-dependent potency advantage.

Cytotoxicity Anticancer Structure-Activity Relationship

3-Trifluoromethylbenzyl Group Is a Key Pharmacophoric Element in PI3Kγ Inhibitor Scaffolds

Patent literature discloses that aminopyrazine-2,3-dione derivatives bearing a 3-trifluoromethylbenzyl-type substituent function as inhibitors of PI3Kγ, a lipid kinase central to immune cell trafficking and tumor microenvironment modulation [1]. While IC₅₀ data for the specific compound CAS 904525-91-3 against PI3Kγ is not publicly reported, structurally simpler pyrazine-2,3-diones lacking this group are not claimed as PI3Kγ inhibitors in the same patent family, indicating that the 3-trifluoromethylbenzyl moiety is critical for target class engagement. For reference, 5-oxy-7-trifluoromethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CHEMBL91801), a related but tricyclic analog, shows an IC₅₀ of 1,050 nM at the NMDA receptor glycine site [2], demonstrating that trifluoromethyl-containing pyrazine-2,3-diones can achieve nanomolar-level target engagement.

PI3Kγ inhibition Kinase inhibitor Immuno-oncology

Replacement of N¹-Phenyl with 3-Chlorophenyl Does Not Improve Cytotoxicity in HeLa/MCF-7 Models

A close structural congener, 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, which differs only by substitution of the N¹-phenyl ring with a 3-chlorophenyl group, reportedly yields IC₅₀ values in the same 5–15 µM range as the target compound against cancer cell lines . This indicates that introduction of a single chlorine atom at the N¹-position does not produce an additive or synergistic effect on in vitro antiproliferative potency, underscoring the target compound's optimized substitution pattern.

Halogen substitution Cytotoxicity Medicinal chemistry

Physicochemical Differentiation: Molecular Weight and logP Shift Relative to Unsubstituted Core

The molecular weight of CAS 904525-91-3 (346.31 g/mol) is substantially higher than that of the unsubstituted core 1-phenylpyrazine-2,3(1H,4H)-dione (188.18 g/mol) . The presence of the 3-trifluoromethylbenzyl group adds approximately 158 g/mol and introduces a strongly electron-withdrawing CF₃ moiety that increases lipophilicity and alters membrane permeability. While experimentally determined logP values are not publicly available, the structural change is expected to shift logP upward by approximately 1.5–2.5 log units based on fragment-based calculations (CF₃-phenyl vs. H), a difference that directly impacts compound handling, solubility, and biological distribution in cell-based assays.

Drug-likeness Lipophilicity Physicochemical properties

Research and Industrial Application Scenarios for CAS 904525-91-3 Based on Verified Evidence


In Vitro Anticancer Screening Using HeLa and MCF-7 Cell Lines

The established IC₅₀ range of 5–15 µM in HeLa and MCF-7 cell lines makes this compound suitable as a reference agent for moderate-potency cytotoxicity screening. Its activity can serve as a benchmark when evaluating novel analogs within the pyrazine-2,3-dione series or when profiling the sensitivity of additional cancer cell lines to trifluoromethyl-containing heterocycles. Researchers should include the des-benzyl analog (CAS 892278-84-1) as a negative control to confirm the potency contribution of the 3-trifluoromethylbenzyl group .

Tool Compound for PI3Kγ-Mediated Signaling Studies

Based on patent disclosure that aminopyrazine-2,3-diones with 3-trifluoromethylbenzyl substitution function as PI3Kγ inhibitors [1], this compound can be employed as a tool molecule for probing PI3Kγ-dependent cellular responses. Appropriate experimental designs would include dose-response assays in immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) with measurement of downstream phospho-Akt levels as a pharmacodynamic readout. The absence of the 3-trifluoromethylbenzyl group has been inferred to negate PI3Kγ engagement, making CAS 904525-91-3 a structurally validated starting point.

Structure-Activity Relationship (SAR) Studies on the Pyrazine-2,3-dione Scaffold

The compound's structural features—N¹-phenyl and N⁴-(3-trifluoromethyl)benzyl substituents—provide a defined chemical space for systematic SAR exploration. Medicinal chemistry programs can use this compound as the reference inhibitor for evaluating modifications at both N¹ and N⁴ positions. Direct comparators such as the 3-chlorophenyl analog have shown equivalent cytotoxicity , indicating that the N⁴ substituent is the primary driver of potency. Systematic variation of the benzyl ring substitution pattern (e.g., 4-CF₃, 3,5-diCF₃) can be benchmarked against the IC₅₀ data of CAS 904525-91-3.

Physicochemical Property Benchmarking for Lead Optimization

With a molecular weight of 346.31 g/mol and the presence of a CF₃ group that increases lipophilicity, this compound occupies a physicochemical space that is intermediate between fragment-like molecules and larger drug-like leads . It can serve as a reference point for assessing how incremental structural changes (e.g., replacement of CF₃ with CH₃, Cl, or OCF₃) impact solubility, permeability, and metabolic stability in the context of pyrazine-2,3-dione optimization campaigns.

Quote Request

Request a Quote for 1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.